molecular formula C8H5N3O4 B1599716 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid CAS No. 73903-18-1

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid

Cat. No.: B1599716
CAS No.: 73903-18-1
M. Wt: 207.14 g/mol
InChI Key: GSEMJEXTHJEELQ-UHFFFAOYSA-N
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Description

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a nitro group at the 5-position and a carboxylic acid group at the 2-position makes this compound particularly interesting for various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid typically involves the cyclization of substituted o-phenylenediamines with carboxylic acids or their derivatives. One common method is the reaction of 4-nitro-o-phenylenediamine with formic acid under acidic conditions to yield the desired benzimidazole derivative . Another approach involves the use of aldehydes in place of carboxylic acids, followed by oxidation .

Industrial Production Methods

Industrial production methods for benzimidazoles often involve the Phillips–Ladenburg method, which uses 1,2-diaminobenzene and carboxylic acids in the presence of a catalyst such as hydrochloric acid . This method is scalable and suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Reduction of Nitro Group: 5-Amino-1H-benzo[d]imidazole-2-carboxylic acid.

    Reduction of Carboxylic Acid: 5-Nitro-1H-benzo[d]imidazole-2-methanol.

    Substitution of Nitro Group: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-1H-benzo[d]imidazole: Lacks the carboxylic acid group but shares similar biological activities.

    2-Carboxy-1H-benzo[d]imidazole: Lacks the nitro group but is used in similar applications.

    5-Amino-1H-benzo[d]imidazole-2-carboxylic acid: A reduced form of the compound with different reactivity.

Uniqueness

5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid is unique due to the presence of both the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

6-nitro-1H-benzimidazole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O4/c12-8(13)7-9-5-2-1-4(11(14)15)3-6(5)10-7/h1-3H,(H,9,10)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEMJEXTHJEELQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00441732
Record name 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73903-18-1
Record name 5-Nitro-1H-benzo[d]imidazole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00441732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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